molecular formula C18H16F2N2O2 B10955449 2,4-difluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide

2,4-difluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide

Cat. No.: B10955449
M. Wt: 330.3 g/mol
InChI Key: LYHULUOBZDDUQC-UHFFFAOYSA-N
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Description

2,4-Difluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a benzamide moiety substituted with difluoro groups and an indole ring, which is further substituted with a methoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide typically involves multiple steps:

    Formation of the Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Methoxylation: The indole ring is then methoxylated using a suitable methoxylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.

    Attachment of the Ethyl Chain: The 2-(5-methoxy-1H-indol-3-yl)ethyl group is introduced through a Friedel-Crafts alkylation reaction.

    Formation of the Benzamide: The final step involves the reaction of 2,4-difluorobenzoyl chloride with the indole derivative in the presence of a base like triethylamine to form the benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

    Substitution: The difluoro groups on the benzene ring can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 2,4-difluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzaldehyde or 2,4-difluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzoic acid.

    Reduction: Formation of 2,4-difluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2,4-difluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, this compound is studied for its potential pharmacological activities. Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties .

Medicine

In medicine, this compound could be investigated for its potential as a therapeutic agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets. The indole ring is known to bind to various receptors and enzymes, potentially modulating their activity. The difluoro groups and the methoxy substituent may enhance its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methoxy group in 2,4-difluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide distinguishes it from other similar compounds. This functional group can significantly impact its chemical reactivity, biological activity, and overall pharmacokinetic properties.

Properties

Molecular Formula

C18H16F2N2O2

Molecular Weight

330.3 g/mol

IUPAC Name

2,4-difluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide

InChI

InChI=1S/C18H16F2N2O2/c1-24-13-3-5-17-15(9-13)11(10-22-17)6-7-21-18(23)14-4-2-12(19)8-16(14)20/h2-5,8-10,22H,6-7H2,1H3,(H,21,23)

InChI Key

LYHULUOBZDDUQC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=C(C=C(C=C3)F)F

Origin of Product

United States

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